(+/-)-4'-Bromohymenin

Description

Contextualization within Bromoalkaloid Chemical Biology

(+/-)-4'-Bromohymenin is a noteworthy subject within the field of bromoalkaloid chemical biology. Bromoalkaloids are a specific class of alkaloids that contain one or more bromine atoms, and they are frequently isolated from marine organisms, particularly sponges of the genera Axinella and Hymeniacidon. cdnsciencepub.com The presence and position of the bromine atom can significantly influence the biological activity of these molecules.

Research into compounds like (+/-)-4'-Bromohymenin is driven by the desire to understand the structure-activity relationships (SAR) of these natural products. The bromine substituent, in particular, occupies a spacious hydrophobic pocket in the active sites of some protein kinases. researchgate.net This has led to extensive synthetic efforts to create analogs with varied halogenation patterns on the pyrrole (B145914) ring to probe and optimize these interactions. researchgate.net The study of these compounds contributes to the broader understanding of how marine organisms synthesize such unique chemical entities and their ecological roles.

Overview of Structurally Related Natural Products and Synthetic Analogs

(+/-)-4'-Bromohymenin belongs to a family of C11N5 marine sponge alkaloids that share a fused pyrrolo[2,3-c]azepin-8-one core. acs.org This structural framework is a common feature among a number of well-documented natural products and their synthetic derivatives.

A number of related natural products have been isolated from marine sponges and have been the subject of extensive research. These compounds often co-occur, suggesting a common biosynthetic pathway. psu.edu The core structure's amenability to synthetic modification has also led to the creation of a wide array of analogs, allowing for the fine-tuning of their biological profiles.

Structurally Related Natural Products:

| Compound Name | Source Organism(s) | Key Structural Features |

| Hymenin (B1203750) | Hymeniacidon sp., Axinella sp. cdnsciencepub.com | The foundational pyrrolo[2,3-c]azepin-8-one core with a 2-aminoimidazole group. acs.org |

| Stevensine | Pseudaxinyssa cantharella psu.edu | Structurally related to hymenin, often co-isolated. psu.edu |

| Hymenialdisine (B1662288) | Hymeniacidon sp., Axinella sp. cdnsciencepub.com | Contains a bromine atom on the pyrrole ring and a glycocyamidine unit instead of 2-aminoimidazole. acs.org |

| Debromohymenialdisine | Marine Sponges | Lacks the bromine atom present in hymenialdisine. acs.org |

| Oroidin (B1234803) | Marine Sponges | A precursor in the proposed biosynthesis of more complex pyrrole-imidazole alkaloids. ucl.ac.uk |

| Aldisine | Marine Sponges | Shares the 2-aminoimidazole and bromopyrrole motifs. nih.gov |

Synthetic Analogs and Their Significance:

The synthesis of analogs of the hymenin and hymenialdisine family is a crucial area of research for exploring their therapeutic potential. Synthetic chemists have developed various strategies to modify the core structure, leading to compounds with enhanced or altered biological activities.

| Analog Class | Modification Strategy | Research Focus |

| Halogenated Analogs | Introduction or alteration of halogen substituents on the pyrrole ring. researchgate.net | Investigating the role of the halogen in binding to kinase enzymes. researchgate.net |

| Indole (B1671886) Analogs | Replacement of the pyrrole ring with an indole ring. researchgate.net | Exploring the effect of a larger aromatic system on biological activity. researchgate.net |

| Hydrazone and Amide Derivatives | Modification of the azepinone ring. researchgate.net | Probing the structure-activity relationship of this part of the molecule. researchgate.net |

| Silylated Derivatives | Addition of silyl (B83357) groups, for instance, to related sesquiterpene lactones like hymenin. conicet.gov.ar | A strategy to potentially enhance activity and reduce toxicity. conicet.gov.ar |

The study of (+/-)-4'-Bromohymenin and its relatives continues to be a vibrant area of natural product chemistry and drug discovery, offering insights into marine biodiversity and providing templates for the development of new therapeutic agents.

Structure

3D Structure

Properties

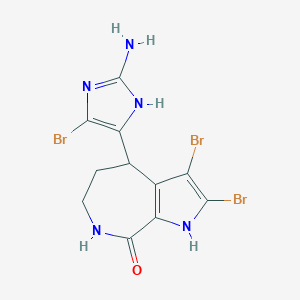

IUPAC Name |

4-(2-amino-4-bromo-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br3N5O/c12-5-4-3(6-9(14)19-11(15)18-6)1-2-16-10(20)7(4)17-8(5)13/h3,17H,1-2H2,(H,16,20)(H3,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEISLVFGGLIVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1C3=C(N=C(N3)N)Br)C(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443279 | |

| Record name | (+/-)-4'-Bromohymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184887-85-2 | |

| Record name | (+/-)-4'-Bromohymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Research

Isolation from Marine and Terrestrial Biological Sources

While "(+/-)-4'-Bromohymenin" itself is not reported as a naturally isolated compound, its core chemical structure is derived from naturally occurring precursors found in marine sponges. The direct precursor, hymenin (B1203750), and its analogs have been identified in several species of marine sponges, particularly from the genera Hymeniacidon and Stylissa.

Research has led to the isolation of a variety of related bromopyrrole alkaloids from these sponges. For instance, two new bromopyrrole alkaloids, debromostevensine and debromohymenin, were isolated from the marine sponge Stylissa carteri collected in Indonesia. nih.govacs.orgacs.org In the same sponge, nine other known related compounds were also identified. nih.govacs.org Another study on Stylissa carteri from the Red Sea resulted in the isolation of a new bromopyrrole alkaloid, stylisinone, along with eight other known pyrrole (B145914) alkaloids, including debromohymenin and hymenin. tandfonline.com

The sponge genus Hymeniacidon is also a known producer of these alkaloids. A novel bromine-containing alkaloid, hymenin, was isolated from the Okinawan marine sponge Hymeniacidon sp. and was noted for its biological activity. lookchem.com Further investigations of an Okinawan Hymeniacidon sp. led to the isolation of four new bromopyrrole alkaloids named spongiacidins A-D. Current time information in Bangalore, IN.biomolther.orgnih.gov

The designation "(+/-)" in "(+/-)-4'-Bromohymenin" indicates a racemic mixture, which is characteristic of synthetic products. Indeed, the synthesis of 4'-bromohymenin has been documented, involving the treatment of hymenin with bromine in trifluoroacetic acid. google.com This suggests that "(+/-)-4'-Bromohymenin" is a semi-synthetic derivative of the natural product hymenin.

Below is a table summarizing the isolation of key related compounds from their natural sources.

| Compound Name | Natural Source (Marine Sponge) | Location of Collection |

| Debromostevensine | Stylissa carteri | Indonesia |

| Debromohymenin | Stylissa carteri | Indonesia, Red Sea |

| Hymenialdisine (B1662288) | Stylissa carteri | Indonesia |

| Oroidin (B1234803) | Stylissa carteri | Indonesia |

| Spongiacidin A | Hymeniacidon sp. | Okinawa |

| Spongiacidin B | Hymeniacidon sp. | Okinawa |

| Spongiacidin C | Hymeniacidon sp. | Okinawa |

| Spongiacidin D | Hymeniacidon sp. | Okinawa |

| Hymenidin (B1674120) | Hymeniacidon sp., Stylissa flabelliformis | Okinawa, Marine sources |

| Stevensine | Stylissa carteri | Indonesia |

| Stylisinone | Stylissa carteri | Red Sea |

Postulated Biosynthetic Pathways of Bromoalkaloids and Related Imidazole (B134444) Alkaloids

The biosynthesis of the diverse family of pyrrole-imidazole alkaloids, including the precursor to "(+/-)-4'-Bromohymenin," is a topic of significant scientific interest. While the exact enzymatic steps are still under investigation, a general biosynthetic pathway has been postulated based on the structures of isolated intermediates and precursor feeding experiments.

The biosynthesis is believed to begin with basic amino acid building blocks. It is proposed that proline and lysine (B10760008) are the early precursors for the pyrrole and 2-aminoimidazole portions of the key biosynthetic intermediate, oroidin. Some theories also suggest the involvement of ornithine and arginine in the formation of the 2-aminoimidazole ring. mdpi.comchembuyersguide.com

The proposed pathway involves the formation of oroidin, which is considered a central precursor to a vast array of more complex pyrrole-imidazole alkaloids. mdpi.comchemicalbook.com From oroidin, a variety of enzymatic transformations, including cyclizations, dimerizations, and further halogenations, are thought to generate the structural diversity observed in this class of natural products. chemicalbook.com

For instance, the biosynthesis of the dimeric alkaloid sceptrin (B1680891) is hypothesized to occur via an enzyme-mediated [2+2] cycloaddition of two hymenidin molecules. nih.gov The formation of other complex alkaloids, such as the latonduines, is also thought to proceed through intermediates derived from oroidin. ubc.ca The discovery of various monomeric and dimeric bromopyrrole alkaloids in sponges of the genus Agelas further supports the idea of a common biosynthetic origin from precursors like oroidin and hymenidin.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches for (+/-)-4'-Bromohymenin

The total synthesis of pyrrole-imidazole alkaloids like (+/-)-4'-Bromohymenin is a challenging endeavor that has been approached through various strategies. A common retrosynthetic analysis involves disconnecting the molecule at the double bond connecting the southern pyrroloazepinone ring and the northern glycocyamidine ring. semanticscholar.org This strategy identifies aldisine or a brominated analog as a key intermediate.

Synthetic Methodologies for Pyrroloazepinone and Benzoazepinone Analogs of Hymenialdisine (B1662288)

The development of synthetic hymenialdisine derivatives has become a promising avenue for creating therapeutic molecules. jetir.orgresearchgate.net Consequently, the synthesis of the core structures, such as pyrroloazepinones and benzoazepinones, has attracted considerable interest. jetir.orgarkat-usa.org

Several methods have been developed to construct these seven-membered heterocyclic cores:

Schmidt Expansions: A novel route to synthesize new pyrroloazepinone derivatives involves the Schmidt expansion of tetrahydroindole-6-ones. arkat-usa.org This three-stage process includes the formation of a dimedone-derived tricarbonyl compound, the creation of a pyrrole (B145914) ring via the Paal-Knorr method to produce tetrahydroindole-6-ones, and finally, the ketone expansion using the Schmidt method to generate the desired lactams. unam.mx This approach yields isomers such as pyrrolo[2,3-d]azepin-7-ones and pyrrolo[2,3-c]azepin-6-ones, which are analogs of hymenialdisine. arkat-usa.orgunam.mx

Claisen-Schmidt Condensation: Benzoazepinone analogs have been successfully prepared using green synthetic approaches. The Claisen-Schmidt condensation is a key reaction in this methodology, for instance, in the synthesis of substituted diazepine (B8756704) derivatives from chalcones. jetir.org This method often utilizes eco-friendly solvents like PEG-600, offering a more sustainable alternative to traditional organic solvents. jetir.org

Other Ring-Forming Reactions: The construction of the bicyclic pyrroloazepinone system can also be achieved through ring-expanding Beckmann rearrangements and catalytic cyclizations of coordination compounds. arkat-usa.org

These methodologies provide access to a diverse library of hymenialdisine analogs, enabling the exploration of their therapeutic potential.

Enantioselective Synthesis Strategies for Chiral Bromoalkaloids

Enantioselective synthesis, or asymmetric synthesis, is a critical process in modern chemistry, particularly for producing pharmaceuticals where different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org It is defined as a chemical reaction that forms one or more new elements of chirality, resulting in unequal amounts of stereoisomeric products. wikipedia.org For chiral bromoalkaloids, which possess stereogenic centers, enantioselective synthesis is essential for obtaining specific, biologically active enantiomers.

General strategies for enantioselective synthesis that are applicable to bromoalkaloids include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, which are chemically transformed into the target molecule. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. For example, in the synthesis of isoquinoline (B145761) alkaloids, chiral auxiliaries have been placed in either the amine or acid-derived portions of intermediate molecules. clockss.org

Enantioselective Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. wikipedia.org This can involve organocatalysts, such as chiral thioureas or squaramides, which have been used to synthesize chiral chromanones and amides, respectively. nih.govrsc.org For instance, a combination of an achiral rhodium catalyst and a chiral squaramide has been shown to effectively control the enantioselectivity of carbene N-H insertion reactions to produce chiral amides. nih.gov

These approaches work by creating a biased reaction pathway where the activation energy required to form one enantiomer is lower than that for the other, a principle known as asymmetric induction. wikipedia.org

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship Elucidation

The rational design and synthesis of derivatives are fundamental to understanding structure-activity relationships (SAR), which is crucial for optimizing the therapeutic properties of a lead compound. preprints.org For the hymenialdisine scaffold, extensive work has been done to explore how modifications to its pyrrolo[2,3-c]azepine core affect its activity as a kinase inhibitor. nih.gov

A significant study by Wan et al. involved the synthesis of diverse hymenialdisine analogs to probe their kinase inhibitory profiles. nih.gov This research led to the identification of compounds with enhanced potency and altered selectivity compared to the parent molecule. The key findings from such SAR studies can be summarized as follows:

| Modification Site | Structural Change | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Pyrrole Ring | Substitution at N-pyrrole position | Can modulate inhibitor selectivity and potency. | semanticscholar.org |

| Azepine Ring | Alteration of the lactam functionality (amide isosters) | Affects hydrogen bonding and overall binding affinity. | semanticscholar.org |

| Glycocyamidine Moiety | Replacement or modification of the linker | Can lead to dramatically altered kinase selectivity profiles. | semanticscholar.orgnih.gov |

| Overall Scaffold | Synthesis of diverse analogs | Led to inhibitors for new targets (e.g., KDR, c-Kit, Fes) and compounds with significantly higher antiproliferative activity. | nih.gov |

This systematic approach of synthesizing and testing analogs allows for the mapping of the pharmacophore, guiding the design of next-generation inhibitors with improved therapeutic profiles. preprints.orgnih.gov

Chemoenzymatic Synthesis of Bromoalkaloid Scaffolds

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biological catalysts (enzymes). This strategy is particularly powerful for creating complex, chiral molecules like bromoalkaloids. Enzymes can perform highly specific transformations, such as enantioselective or regioselective reactions, under mild conditions, which can be difficult to achieve with purely chemical methods.

A key application of this approach in alkaloid synthesis is the creation of enantiomerically pure building blocks. For example, a chemoenzymatic desymmetrization of a meso-diol can be used as a crucial step in the total synthesis of natural products. mdpi.com This type of reaction uses an enzyme to selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral product. This strategy provides an efficient route to valuable chiral intermediates that can then be elaborated into the final alkaloid scaffold using traditional chemical synthesis. mdpi.com The use of such biobased starting materials and enzymatic transformations represents a convergent and efficient strategy for accessing complex natural product isomers. mdpi.com

Advanced Analytical and Spectroscopic Research Methodologies

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural elucidation of (+/-)-4'-Bromohymenin relies on a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the molecular framework, connectivity, and elemental composition.

Structures of related pyrrole-imidazole alkaloids are routinely established through detailed analysis of 1D and 2D NMR data alongside HRESIMS. acs.orgcnrs.frmdpi.com The presence and position of the bromine atom on the pyrrole (B145914) ring significantly influence the chemical shifts of nearby protons and carbons, a key diagnostic feature when comparing spectra with its non-brominated analogue, hymenin (B1203750). For instance, studies on similar brominated and non-brominated pyrrole alkaloids show characteristic downfield shifts for carbons directly attached to bromine and altered shifts for adjacent protons. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For (+/-)-4'-Bromohymenin, key signals would include those for the vinyl proton on the azepine ring, the pyrrole proton, and the imidazole (B134444) protons.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbon atom bonded to the bromine (C-4') would exhibit a chemical shift significantly different from the corresponding protonated carbon in hymenin.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies coupled protons (H-H), Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (C-H), and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting the different ring systems of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For (+/-)-4'-Bromohymenin, HRMS is critical for confirming the presence of a single bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two major peaks of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺). nih.gov

Table 1: Illustrative Spectroscopic Data for Structural Confirmation of (+/-)-4'-Bromohymenin

| Technique | Observation Type | Expected Data/Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to pyrrole, imidazole, and fused azepinone ring protons. | Confirms proton environments. |

| ¹³C NMR | Chemical Shift (δ) | ~15 distinct carbon signals; notable shift at C-4' due to bromine substitution. | Confirms carbon skeleton. |

| 2D NMR | HMBC Correlations | Key correlations between the pyrrole proton (H-5') and carbons of the imidazole ring (C-2, C-7a). | Establishes connectivity between structural fragments. |

| HRMS | Mass-to-Charge (m/z) | [M+H]⁺ ion cluster showing two peaks of ~1:1 intensity ratio separated by 2 Da. | Confirms molecular formula and presence of one bromine atom. |

Chromatographic and Mass Spectrometric Methods for Purity and Quantification

Ensuring the purity of a compound like (+/-)-4'-Bromohymenin is paramount for any biological or chemical study. Quantification is equally important for determining concentrations in extracts or in biological assays. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) is the premier technique for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate (+/-)-4'-Bromohymenin from impurities or other components in a mixture. A reversed-phase C18 column is commonly employed for the separation of alkaloids, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov Purity is assessed by integrating the area of the main peak, typically detected by a UV-Vis Diode Array Detector (DAD), and comparing it to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective analytical method. nih.govmdpi.com For quantification, a tandem mass spectrometer (MS/MS), such as a triple quadrupole, is often used in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the instrument is set to select the parent ion of (+/-)-4'-Bromohymenin in the first quadrupole, fragment it in the second, and detect a specific fragment ion in the third. This high specificity allows for accurate quantification even in complex biological matrices. mdpi.com A calibration curve is generated using certified standards of known concentrations to determine the amount of the compound in the unknown sample.

Table 2: Typical Methodological Parameters for Purity and Quantification of (+/-)-4'-Bromohymenin

| Parameter | Technique / Setting | Purpose |

| Separation | HPLC with Reversed-Phase C18 Column | Separates the analyte from impurities based on polarity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | Elutes compounds from the column; formic acid aids ionization for MS. |

| Detection (Purity) | UV-Vis DAD (e.g., at 254 nm and 280 nm) | Detects chromophoric compounds to assess purity by peak area percentage. |

| Detection (Quant.) | Tandem MS (MS/MS) | Provides high selectivity and sensitivity for quantification. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for MS analysis. |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific parent-to-daughter ion transition for highly specific quantification. |

| Limit of Quantitation | Typically in the low ng/mL to µg/mL range | Defines the lowest concentration that can be reliably quantified. nih.gov |

Pharmacological and Biological Activity Research in Vitro and Preclinical Focus

Antineoplastic and Cytotoxic Research

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)

Research into the specific modulatory effects of (+/-)-4'-Bromohymenin on cyclooxygenase (COX) enzymes, including COX-1 and COX-2, is not extensively documented in publicly available scientific literature. While the broader class of marine natural products, from which hymenin (B1203750) derivatives are derived, has been a source of compounds with anti-inflammatory properties, specific data detailing the interaction of (+/-)-4'-Bromohymenin with COX enzymes, including inhibitory concentrations (IC50) or mechanisms of action, are not readily found. Therefore, a conclusive statement on its capacity to modulate these key enzymes in the inflammatory pathway cannot be definitively made at this time.

Induction of Apoptosis and Cell Cycle Arrest in Preclinical Models

Investigations into the potential of (+/-)-4'-Bromohymenin to induce apoptosis and cause cell cycle arrest in preclinical cancer models are not clearly detailed in the available scientific research. The ability to trigger programmed cell death and halt the proliferation of malignant cells are key mechanisms for many anticancer agents. However, specific studies demonstrating these effects for (+/-)-4'-Bromohymenin, including data on the affected cell cycle phases (e.g., G1, S, G2/M) or the molecular pathways of apoptosis (e.g., caspase activation), are not present in the accessible literature.

Proteasome Inhibition Mechanisms (e.g., 20S Proteasome)

The potential for (+/-)-4'-Bromohymenin to act as a proteasome inhibitor, particularly its effect on the 20S proteasome, has not been specifically elucidated in published research. Proteasome inhibition is a significant therapeutic strategy in oncology, disrupting cellular protein degradation and leading to apoptosis in cancer cells. There is currently a lack of available data from in vitro or preclinical studies that would confirm or deny the ability of (+/-)-4'-Bromohymenin to inhibit the catalytic activity of the 20S proteasome or other components of the ubiquitin-proteasome system.

Investigation as Adjuvants in Chemotherapy

There is no readily available scientific evidence to suggest that (+/-)-4'-Bromohymenin has been investigated as an adjuvant in chemotherapy. The role of an adjuvant is to enhance the efficacy of primary cancer treatments, potentially by sensitizing cancer cells to chemotherapeutic agents or mitigating resistance mechanisms. Research into such synergistic interactions between (+/-)-4'-Bromohymenin and existing chemotherapy drugs has not been reported in the accessible scientific literature.

Anti-infective Research

Antiparasitic Activity (e.g., Trypanocidal Effects against Trypanosoma cruzi)

Specific studies detailing the antiparasitic activity of (+/-)-4'-Bromohymenin, including any trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease, are not found in the available scientific literature. While marine sponges are a known source of bioactive compounds with a wide range of biological activities, the specific efficacy and potency of (+/-)-4'-Bromohymenin against this parasite have not been documented.

Antibacterial Activity Against Plant Pathogenic Bacteria (e.g., Agrobacterium tumefaciens, Erwinia carotovora)

Information regarding the antibacterial activity of (+/-)-4'-Bromohymenin against the plant pathogenic bacteria Agrobacterium tumefaciens and Erwinia carotovora is not available in the public scientific domain. Consequently, there is no data to report on its minimum inhibitory concentration (MIC) or its potential as a bactericidal or bacteriostatic agent against these specific agricultural pathogens.

Antifungal Activity Against Phytopathogenic Fungi

There is currently no available scientific literature detailing the in vitro or preclinical antifungal activity of (+/-)-4'-Bromohymenin against the specific phytopathogenic fungi Fusarium oxysporum and Botrytis cinerea. Consequently, no data on its efficacy, such as minimum inhibitory concentration (MIC) or percentage of mycelial growth inhibition, can be reported. The absence of such studies means that its potential as an agent to combat these significant agricultural pathogens remains unknown.

Immunomodulatory and Anti-inflammatory Research

Similarly, the immunomodulatory and anti-inflammatory potential of (+/-)-4'-Bromohymenin has not been a subject of published research. The specific mechanisms of action that are often investigated for novel compounds, such as the suppression of pro-inflammatory cytokines and the inhibition of nitric oxide production, have not been explored for this particular molecule.

Suppression of Proinflammatory Cytokine Production

No studies were found that investigated the effect of (+/-)-4'-Bromohymenin on the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1 beta (IL-1β), in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages). As a result, its potential to modulate the inflammatory response by this crucial pathway has not been characterized.

Nitric Oxide (NO) Inhibition

The ability of (+/-)-4'-Bromohymenin to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, has not been documented in the scientific literature. Research into its effects on inducible nitric oxide synthase (iNOS) activity or NO production in relevant biological models is not available.

Structure Activity Relationship Sar and Computational Studies

Empirical Structure-Activity Relationship Analysis of Analog Series

A thorough search of scientific databases yields no published studies on the empirical structure-activity relationships of an analog series of (+/-)-4'-Bromohymenin. Such an analysis would typically involve the synthesis of a series of related compounds with systematic modifications to the core structure of 4'-Bromohymenin. These modifications could include altering the position or nature of the bromo-substituent on the aromatic ring, modifying the lactone ring, or introducing other functional groups. The biological activity of each analog would then be systematically evaluated to determine how these structural changes influence a particular biological effect. Without such a series of compounds and corresponding biological data, no empirical SAR can be established.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no available studies that have performed molecular docking or molecular dynamics simulations specifically for (+/-)-4'-Bromohymenin. These computational techniques are employed to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. To conduct such a study, a specific biological target for (+/-)-4'-Bromohymenin would first need to be identified. Following this, computational models of both the ligand and the target would be used to simulate their interaction, providing insights into the binding mode, affinity, and the key amino acid residues involved in the interaction. The absence of an identified target and any published computational work prevents any discussion of its ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for (+/-)-4'-Bromohymenin. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This requires a dataset of structurally diverse but related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and used to build a predictive model. As no such dataset for a series of hymenin (B1203750) analogs, including a bromo-derivative, is available, no QSAR models have been reported.

Ligand-Based and Structure-Based Drug Design Methodologies

The application of ligand-based and structure-based drug design methodologies to (+/-)-4'-Bromohymenin has not been documented in the scientific literature.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target of interest. Since there is a lack of information on other ligands that might share a target with (+/-)-4'-Bromohymenin, this methodology is not applicable.

Structure-Based Drug Design: This method depends on having the three-dimensional structure of the biological target. As no specific target for (+/-)-4'-Bromohymenin has been identified and structurally characterized, structure-based design efforts cannot be undertaken.

Influence of Stereochemistry on Biological Activity

There is no information available regarding the influence of stereochemistry on the biological activity of (+/-)-4'-Bromohymenin. The designation "(+/-)" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (non-superimposable mirror images). A comprehensive study of the influence of stereochemistry would involve the separation of these enantiomers and the individual assessment of their biological activities. It is common for enantiomers to exhibit different potencies and even different biological effects, as they can interact differently with chiral biological targets such as enzymes and receptors. Without such a study, the specific contribution of each enantiomer of 4'-Bromohymenin to any potential biological activity remains unknown.

Mechanistic Elucidation at the Molecular and Cellular Level

Signaling Pathway Deconvolution (e.g., Nrf2-ARE, NF-κB, Kinase Cascades)

There is currently no available research detailing the effects of (+/-)-4'-Bromohymenin on the Nuclear factor erythroid 2-related factor 2-antioxidant response element (Nrf2-ARE) pathway, the Nuclear Factor-kappa B (NF-κB) signaling cascade, or various kinase cascades. The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, while the NF-κB pathway is a key regulator of inflammation and immunity. Kinase cascades are fundamental to signal transduction and control a wide range of cellular processes. Understanding the interaction of (+/-)-4'-Bromohymenin with these pathways would be crucial in defining its pharmacological profile.

Identification of Direct Protein Targets and Binding Affinities

The direct molecular targets of (+/-)-4'-Bromohymenin have not been identified in published studies. Consequently, there is no information regarding its binding affinities to any specific proteins. Identifying the direct protein targets is a fundamental step in understanding the mechanism of action of any compound, as it reveals the initial point of interaction that triggers downstream cellular effects.

Characterization of Enzyme Inhibition Kinetics

Information regarding the ability of (+/-)-4'-Bromohymenin to inhibit specific enzymes is not available. Therefore, no data on its enzyme inhibition kinetics, such as the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or its inhibition constant (Ki), have been reported. Such data would be essential to characterize its potency and selectivity as a potential enzyme inhibitor.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

There are no public records of gene expression or proteomic profiling studies conducted following treatment with (+/-)-4'-Bromohymenin. Gene expression profiling would reveal changes in messenger RNA levels, indicating which genes are activated or suppressed by the compound. Proteomic analysis would provide a broader view of the changes in protein levels and their post-translational modifications, offering insights into the cellular response to treatment. The absence of this data means that the global cellular impact of (+/-)-4'-Bromohymenin is currently unknown.

Future Directions and Translational Research Potential Preclinical

Development of Next-Generation Bromoalkaloid Analogs

The development of next-generation analogs of (+/-)-4'-Bromohymenin is a critical step in transforming this natural product into a drug candidate. This process involves systematic chemical modifications to the core structure to enhance its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural changes affect the compound's biological activity.

Key strategies in analog development would include:

Modification of the Bromine Substitution: Investigating the impact of altering the position or nature of the halogen substituent on the aromatic ring.

Alterations to the Alkaloid Core: Exploring modifications of the heterocyclic ring system to improve target binding and pharmacokinetic properties.

Introduction of Novel Functional Groups: Adding new chemical moieties to enhance solubility, cell permeability, and metabolic stability.

The synthesis of a focused library of analogs would allow for a comprehensive evaluation of their biological effects, leading to the identification of candidates with superior potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship Data for (+/-)-4'-Bromohymenin Analogs

| Analog | Modification | Target Affinity (IC50, nM) | Cellular Potency (EC50, µM) |

|---|---|---|---|

| (+/-)-4'-Bromohymenin | Parent Compound | 50 | 1.2 |

| Analog 1 | Debromination | >1000 | >50 |

| Analog 2 | Chlorine at 4'-position | 45 | 1.1 |

| Analog 3 | Fluorine at 4'-position | 60 | 1.5 |

| Analog 4 | Methyl group on alkaloid core | 75 | 2.0 |

This table presents hypothetical data for illustrative purposes.

Optimization of Lead Compounds for Preclinical Development

Once promising analogs have been identified, the subsequent phase involves optimizing these lead compounds for preclinical development. This optimization process is focused on improving their drug-like properties to ensure they are suitable for in vivo studies. Key areas of focus include enhancing ADME (absorption, distribution, metabolism, and excretion) properties and improving the pharmacokinetic and pharmacodynamic profiles.

Strategies for lead optimization may include:

Improving Solubility: Chemical modifications to increase aqueous solubility for better absorption.

Enhancing Metabolic Stability: Identifying and blocking sites of metabolic degradation to prolong the compound's half-life.

Reducing Off-Target Effects: Refining the structure to minimize interactions with unintended biological targets, thereby reducing potential side effects.

Successful lead optimization is crucial for ensuring that a compound can reach its target in the body at a sufficient concentration and for an adequate duration to elicit a therapeutic effect.

Exploration of Multi-Targeting Approaches for Complex Diseases

The structural complexity of natural products like (+/-)-4'-Bromohymenin suggests they may interact with multiple biological targets. This promiscuity can be advantageous in treating complex, multifactorial diseases such as cancer or neurodegenerative disorders, where targeting a single pathway is often insufficient. mdpi.com A multi-target approach aims to leverage these interactions to achieve a synergistic therapeutic effect. mdpi.com

Future research should explore the potential of (+/-)-4'-Bromohymenin and its analogs to modulate multiple disease-related pathways simultaneously. This could involve:

Proteomic and Genomic Profiling: To identify the full range of cellular targets and pathways affected by the compound.

Development of Hybrid Drugs: Combining the pharmacophore of (+/-)-4'-Bromohymenin with that of another active agent to create a single molecule with dual activity. nih.gov

A multi-target drug could offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

Application in Drug Discovery High-Throughput Screening Platforms

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly screening large libraries of compounds to identify those with a desired biological activity. vliz.bemdpi.com Marine natural product libraries are increasingly being utilized in HTS campaigns due to their unique chemical diversity. vliz.beacs.orgnih.gov (+/-)-4'-Bromohymenin and its synthesized analogs could be incorporated into such libraries to explore a wide range of potential therapeutic applications.

The use of (+/-)-4'-Bromohymenin in HTS platforms would enable:

Identification of Novel Therapeutic Targets: Screening against diverse biological assays could uncover previously unknown mechanisms of action.

Repurposing for New Indications: Identifying new diseases where the compound or its analogs may be effective.

Rapid SAR Analysis: Efficiently testing a large number of analogs to quickly build a comprehensive understanding of structure-activity relationships.

The integration of this bromoalkaloid into HTS platforms would accelerate the discovery of its full therapeutic potential.

Table 2: Potential High-Throughput Screening Assays for (+/-)-4'-Bromohymenin Analogs

| Assay Type | Therapeutic Area | Potential Target Class |

|---|---|---|

| Enzyme Inhibition Assay | Oncology | Kinases, Proteases |

| Receptor Binding Assay | Neuroscience | GPCRs, Ion Channels |

| Cell Viability Assay | Infectious Diseases | Microbial or Viral Targets |

Elucidation of Broader Biological System Interactions

To fully understand the therapeutic potential and safety profile of (+/-)-4'-Bromohymenin, it is essential to investigate its interactions with broader biological systems. This involves moving beyond single-target or single-pathway analyses to a more holistic, systems-level understanding of the compound's effects.

Key areas of investigation would include:

In Vivo Animal Models: Assessing the compound's efficacy and safety in relevant animal models of disease.

Pharmacogenomics: Investigating how genetic variations may influence an individual's response to the drug.

Microbiome Interactions: Exploring the potential effects of the compound on the gut microbiome and how this may impact its therapeutic activity and toxicity.

A comprehensive understanding of these broader biological interactions is critical for the successful translation of (+/-)-4'-Bromohymenin from a preclinical candidate to a clinical therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-4'-Bromohymenin, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of a hymenin precursor under controlled electrophilic substitution conditions. Purity optimization requires iterative chromatographic techniques (e.g., flash chromatography, HPLC) with mobile-phase adjustments based on polarity differences. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring integration ratios match theoretical values .

Q. What analytical techniques are critical for characterizing (±)-4'-Bromohymenin’s structure?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H/13C, DEPT, COSY, HSQC) to confirm bromine substitution patterns and stereochemistry.

- X-ray crystallography for absolute configuration determination.

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

Cross-validate results with computational methods (e.g., density functional theory, DFT) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of (±)-4'-Bromohymenin’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence polarization for kinase activity). Standardize protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across ≥3 biological replicates to account for variability .

Advanced Research Questions

Q. How do stereochemical variations in (±)-4'-Bromohymenin influence its biological activity, and what experimental approaches are used to study this?

- Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak® columns) and assess activity differences using dose-response assays. Pair with molecular docking simulations to correlate stereochemistry with target binding affinity. Validate findings with nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements .

Q. How can researchers address discrepancies in reported biological activities of (±)-4'-Bromohymenin across studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analyses to quantify effect sizes and heterogeneity (I² statistic). Replicate conflicting studies under standardized conditions, ensuring batch-to-batch consistency in compound synthesis .

Q. What strategies mitigate batch-to-batch variability in (±)-4'-Bromohymenin synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry).

- Apply process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR).

- Establish acceptance criteria for intermediates (e.g., HPLC purity ≥95%) .

Q. How to resolve conflicting computational vs. experimental data on (±)-4'-Bromohymenin’s target binding affinity?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models with experimental techniques (e.g., isothermal titration calorimetry, ITC; surface plasmon resonance, SPR).

- Adjusting force field parameters in molecular dynamics (MD) simulations to reflect solvent effects observed experimentally .

Q. What experimental designs are optimal for studying (±)-4'-Bromohymenin’s dose-response relationships in complex biological systems?

- Methodological Answer : Use a Hill equation model to fit dose-response curves. For in vivo studies, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability. Incorporate negative controls (e.g., brominated analogs without the hymenin backbone) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.